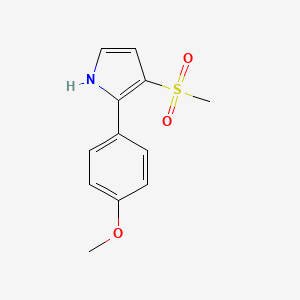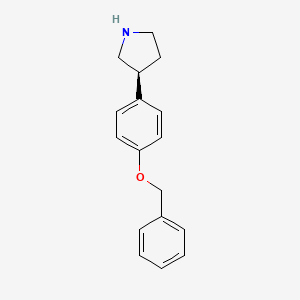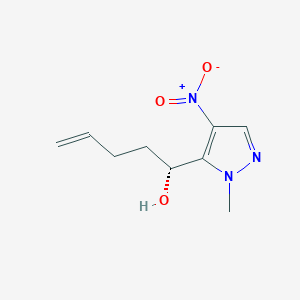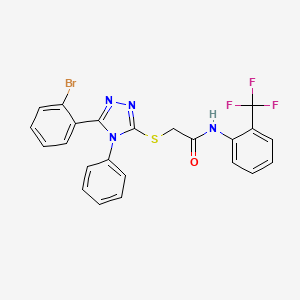
3-Bromopiperidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopiperidin-4-one hydrochloride is a heterocyclic compound with the molecular formula C5H9BrClNO and a molecular weight of 214.49 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is primarily used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopiperidin-4-one hydrochloride typically involves the bromination of piperidin-4-one. One common method includes the reaction of piperidin-4-one with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 3-position of the piperidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of piperidin-4-one and bromine, with careful control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Bromopiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 3-aminopiperidin-4-one derivatives.
Reduction: Formation of 3-bromopiperidin-4-ol.
Oxidation: Formation of 3-bromopiperidin-4-one derivatives with additional functional groups.
Scientific Research Applications
3-Bromopiperidin-4-one hydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromopiperidin-4-one hydrochloride involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo reduction and oxidation reactions makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-one: The parent compound without the bromine substitution.
3-Chloropiperidin-4-one: Similar structure with a chlorine atom instead of bromine.
3-Fluoropiperidin-4-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
3-Bromopiperidin-4-one hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. This unique property makes it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
Molecular Formula |
C5H9BrClNO |
|---|---|
Molecular Weight |
214.49 g/mol |
IUPAC Name |
3-bromopiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C5H8BrNO.ClH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H |
InChI Key |
FEXBILDGVKDCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1=O)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)

![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)

![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)
![2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)






